molecular formula C13H13NO2 B6366739 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% CAS No. 1173157-68-0

2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95%

Cat. No. B6366739
CAS RN: 1173157-68-0
M. Wt: 215.25 g/mol
InChI Key: NTINJIKAEBJEDN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% (2H4MMPP-95) is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It is a heterocyclic compound containing a pyridine ring and a methoxy-methylphenyl group, making it a useful building block for the synthesis of other compounds. 2H4MMPP-95 is a versatile compound with considerable potential for further development.

Scientific Research Applications

2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a building block for the synthesis of other compounds, such as quinoline derivatives, which have been used for the treatment of various diseases, including cancer. Additionally, 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been used as a key intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is not well understood. However, it is believed that the compound may interact with biological targets, such as receptors, enzymes, and other proteins. It is also believed that the compound may act as a prodrug, which is converted to an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory and antioxidant properties. Additionally, it is believed that the compound may have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has several advantages and limitations in laboratory experiments. The compound is relatively stable, making it suitable for use in a wide range of synthetic reactions. Additionally, the compound is soluble in many common organic solvents, making it easy to work with. However, the compound is not soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

The potential applications of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are still being explored. Possible future directions for research include the development of new synthetic routes, the synthesis of more complex derivatives, and the exploration of the compound’s potential therapeutic applications. Additionally, further research into the compound’s biochemical and physiological effects could be beneficial. Finally, further research into the compound’s potential toxicity and safety could be beneficial.

Synthesis Methods

2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is typically synthesized through the condensation of 4-methoxy-2-methylphenol and pyridine-2-carboxaldehyde. This reaction is typically carried out in the presence of a weak base, such as triethylamine, and a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(16-2)3-4-12(9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTINJIKAEBJEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682779
Record name 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine

CAS RN

1173157-68-0
Record name 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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